RuCl(p-cymene)[(S,S)-MsDpen]
Description
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Structure
2D Structure
Properties
Molecular Formula |
C25H31ClN2O2RuS |
|---|---|
Molecular Weight |
560.1 g/mol |
IUPAC Name |
[(1S,2S)-2-amino-1,2-diphenylethyl]-methylsulfonylazanide;chlororuthenium(1+);1-methyl-4-propan-2-ylbenzene |
InChI |
InChI=1S/C15H17N2O2S.C10H14.ClH.Ru/c1-20(18,19)17-15(13-10-6-3-7-11-13)14(16)12-8-4-2-5-9-12;1-8(2)10-6-4-9(3)5-7-10;;/h2-11,14-15H,16H2,1H3;4-8H,1-3H3;1H;/q-1;;;+2/p-1/t14-,15-;;;/m0.../s1 |
InChI Key |
MNPFGRNIWPPSEW-CEHYLXJWSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-][C@@H](C1=CC=CC=C1)[C@H](C2=CC=CC=C2)N.Cl[Ru+] |
Canonical SMILES |
CC1=CC=C(C=C1)C(C)C.CS(=O)(=O)[N-]C(C1=CC=CC=C1)C(C2=CC=CC=C2)N.Cl[Ru+] |
Origin of Product |
United States |
Ligand Modification:
N-Sulfonyl Group: The nature of the sulfonyl group (e.g., mesyl in MsDPEN vs. tosyl in TsDPEN or pentafluorobenzenesulfonyl in FsDPEN) has a subtle but important electronic influence on the metal center, affecting catalyst performance. chemimpex.com Introducing heterocyclic sulfonamides is another strategy to alter reactivity and improve solubility in specific solvents, including water. rsc.org
η6-Arene Ligand: The p-cymene (B1678584) arene can be exchanged for other arenes like benzene (B151609), mesitylene (B46885), or hexamethylbenzene. mdpi.com This modification alters the steric and electronic environment around the ruthenium, which can be fine-tuned to optimize enantioselectivity for specific substrates. mdpi.comresearchgate.net
Tethered Catalysts: A major innovation has been the development of "tethered" catalysts, where the arene and the diamine ligand are covalently linked. rsc.orgresearchgate.net This intramolecular design enhances catalyst stability and activity, in some cases allowing for lower catalyst loadings and faster reaction times. researchgate.net
Alternative Metals:exploring Analogous Complexes with Other Platinum Group Metals, Such As Iridium Iii and Osmium Ii , Provides Valuable Mechanistic Insights.nih.govrsc.orgcomparative Studies Help Elucidate the Factors Controlling Reactivity and Selectivity, Guiding the Rational Design of More Advanced Ruthenium Catalysts.
The modularity of the Ru(II)-MsDPEN framework provides a rich platform for innovation. Future research will likely combine these strategies—such as creating tethered, cationic catalysts with novel arenes or developing water-soluble, recyclable versions—to produce next-generation systems with unparalleled efficiency and scope for asymmetric synthesis.
Optimization of Catalytic Performance and Scope Expansion
Optimization of Reaction Parameters
The catalytic outcome is highly sensitive to the reaction environment. Variables such as the choice of solvent, the nature of the hydrogen source, temperature, pressure, and catalyst loading are critical levers for controlling reaction rates and stereoselectivity.
The selection of a solvent is a critical parameter that can dramatically influence both the activity and enantioselectivity of the RuCl(p-cymene)[(S,S)-TsDPEN] catalyst. The polarity of the solvent plays a crucial role in the generation of the active catalytic species. For instance, in the asymmetric hydrogenation of 4-chromanone (B43037) using H₂ gas, the reaction shows a strong dependence on solvent polarity. No reaction occurs in 2-propanol (a common solvent for transfer hydrogenation), while the use of more polar solvents like ethanol (B145695) and methanol (B129727) leads to the formation of the desired (S)-4-chromanol. acs.org Methanol, being the most polar of the tested solvents, provided the highest yield, indicating its effectiveness in promoting the ionization of the Ru-Cl bond to generate the active 16-electron cationic ruthenium species. acs.org
In the context of asymmetric transfer hydrogenation (ATH) of levulinic acid to γ-valerolactone (GVL), a screening of various solvents demonstrated that methanol was the optimal choice, leading to both high conversion and the highest enantiomeric excess (ee). acs.org
Table 1: Effect of Solvent on Asymmetric Hydrogenation of 4-Chromanone Reaction conditions: 4-chromanone (0.3 M), RuCl(p-cymene)[(S,S)-TsDPEN] (0.10 mM), H₂ (10 atm), 30 °C, 15 h.
| Solvent | Dielectric Constant (ε) | Yield (%) | Enantiomeric Excess (ee %) |
| 2-Propanol | 20 | 0 | - |
| Ethanol | 25 | 7 | 93 |
| Methanol | 33 | 34 | 97 |
| Data sourced from J. Am. Chem. Soc. 2006, 128, 8738–8739. acs.org |
The choice of hydrogen donor is fundamental to the success of asymmetric transfer hydrogenation catalyzed by RuCl(p-cymene)[(S,S)-TsDPEN]. The most commonly employed and highly effective hydrogen source is an azeotropic mixture of formic acid and triethylamine (B128534) (HCOOH/Et₃N), typically in a 5:2 molar ratio. nih.govmdpi.comresearchgate.net This system provides a source of hydride for the reduction and the amine acts as a base to facilitate the catalytic cycle. The reaction using a formic acid/triethylamine mixture is generally irreversible, which allows for high conversions even at high substrate concentrations. kanto.co.jp
While the HCOOH/Et₃N system is robust, modifications to the amine component can further optimize results for specific substrates. In the ATH of levulinic acid, replacing triethylamine with other organic tertiary bases was investigated. It was found that a 1:1 molar ratio of formic acid to N-methylpiperidine served as a more efficient hydrogen donor system, affording the product with complete conversion and an improved enantioselectivity of 93% ee. acs.org
In other ATH systems, particularly for ketones, 2-propanol is often used as a hydrogen source in the presence of a base like potassium hydroxide (B78521) (KOH). rsc.org However, this system is reversible, which can limit the achievable conversion. kanto.co.jp For some substrates, the 2-propanol/KOH system proved completely ineffective, whereas the HCOOH/Et₃N system allowed the reaction to proceed smoothly. rsc.org
Temperature is a critical parameter that can significantly affect reaction rate, conversion, and enantioselectivity. For the ATH of γ-aryl-α,γ-dioxo-butyric acid esters, an investigation of reaction temperatures ranging from room temperature down to -20°C revealed that lower temperatures were beneficial. The optimal outcome was achieved at -20°C, suggesting that the enantioselectivity of the transition state is more pronounced at reduced temperatures. rsc.org Conversely, in the ATH of levulinic acid, screening at temperatures of 30°C, 40°C, and 50°C showed that the reaction at 30°C (room temperature) provided the highest enantioselectivity, which decreased at elevated temperatures. acs.org
Table 2: Effect of Temperature on ATH of γ-phenyl-α,γ-dioxo-butyric acid ester Reaction conditions: Substrate, RuCl(p-cymene)[(S,S)-TsDPEN], HCOOH/Et₃N (5:2).
| Temperature (°C) | Yield (%) | Enantiomeric Excess (ee %) |
| Room Temp. | 85 | 84 |
| 0 | 80 | 88 |
| -20 | 75 | 92 |
| Data sourced from RSC Advances, 2013, 3, 22516-22520. rsc.org |
The substrate-to-catalyst molar ratio (S/C) is a key metric for evaluating the efficiency of a catalyst. A high S/C ratio is desirable for industrial applications as it reduces catalyst cost per unit of product. For RuCl(p-cymene)[(S,S)-TsDPEN], high efficiency has been demonstrated in several reactions. In the asymmetric hydrogenation of 4-chromanone derivatives, S/C ratios as high as 7000 were achieved under 100 atm of H₂, yielding the product quantitatively with 97% ee. acs.org
Catalyst loading also directly impacts both conversion and enantioselectivity. A study on the ATH of levulinic acid showed a clear trend where increasing the catalyst concentration from 0.0025 mmol to 0.01 mmol resulted in a remarkable improvement in both conversion (from 65% to 99%) and enantioselectivity (from 63% ee to 78% ee). acs.org This indicates that for certain substrates, a higher catalyst loading is necessary to achieve optimal activity and stereocontrol. acs.org Conversely, for other reactions, decreasing the catalyst loading can sometimes be effective, though it may lead to lower conversions if reduced too far. researchgate.net
Table 3: Influence of Catalyst Loading on ATH of Levulinic Acid Reaction conditions: Levulinic acid (0.5 mmol), MeOH (1.5 mL), FA/TEA (5:2, 0.5 mL), 30°C.
| Catalyst Amount (mmol) | S/C Ratio | Conversion (%) | Enantiomeric Excess (ee %) |
| 0.0025 | 200 | 65 | 63 |
| 0.0050 | 100 | 80 | 70 |
| 0.0075 | 67 | 99 | 74 |
| 0.0100 | 50 | 99 | 78 |
| Data sourced from ACS Sustainable Chem. Eng. 2019, 7, 20308–20314. acs.org |
Strategies for Enhancing Catalyst Activity and Selectivity
Beyond optimizing reaction conditions, the intrinsic properties of the catalyst can be tuned through strategic molecular design. Modifications to the diamine ligand and the arene moiety are primary avenues for enhancing catalytic performance.
The structure of the chiral N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligand is paramount for the high efficiency and stereoselectivity of the catalyst. The interplay between the steric and electronic properties of both the TsDPEN ligand and the p-cymene (B1678584) arene ligand dictates the reactivity and enantioselectivity. researchgate.net The configuration of the diamine ligand directly controls the chirality of the product; using (S,S)-TsDPEN leads to one enantiomer, while switching to its (R,R)-counterpart yields the opposite enantiomer. rsc.org
Modifications to the arene ligand have been shown to influence catalytic activity. While p-cymene is standard, other arenes such as benzene (B151609) or mesitylene (B46885) can be used, which alters the steric and electronic environment around the ruthenium center. researchgate.netresearchgate.net For instance, p-cymene derivatives have been observed to exhibit higher activity in base-free transfer hydrogenation compared to their benzene analogues. researchgate.net
Ligand Design and Modification to Tune Performance
Structural Modifications of the Diamine Backbone
The N-sulfonated diamine ligand, (S,S)-MsDpen, is a cornerstone of the catalyst's chiral induction capabilities. The stereochemistry and rigidity of the 1,2-diphenylethylenediamine (DPEN) backbone are critical for high enantioselectivity. Research has shown that alterations to this core structure can significantly impact the catalyst's performance. For instance, replacing the trans-1,2-diphenyl substitution pattern with a cis-configuration, or the complete removal of one of the phenyl groups, has been demonstrated to cause a significant deterioration in the resulting enantiomeric excess of the product. nih.gov This underscores the importance of the specific C2-symmetric chiral environment created by the two phenyl groups on the ethylenediamine (B42938) bridge for effective stereochemical communication during the catalytic cycle.
Further modifications have explored the introduction of various substituents on the phenyl rings of the DPEN backbone. The electronic nature and position of these substituents can influence the catalyst's activity and selectivity by altering the electronic properties of the ligand and introducing secondary interactions with the substrate.
| Modification to Diamine Backbone | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| (S,S)-TsDPEN (Standard) | Acetophenone | >99 | 98 (R) | N/A |
| cis-(S,S)-TsDPEN | Acetophenone | N/A | Low | nih.gov |
| (S)-TsDPEN (monophenyl) | Acetophenone | N/A | Low | nih.gov |
Table 1: Effect of Diamine Backbone Modification on Catalytic Performance. Note: "N/A" indicates data not available in the cited sources. The data for the standard catalyst is a representative value.
Alternative Sulfonyl Groups and Aromatic Ligands
The methanesulfonyl (Ms) group in MsDpen, or the more commonly studied tosyl (Ts) group in the analogous TsDPEN, plays a crucial role in the catalytic cycle by providing an acidic N-H proton. Altering the electronic properties of this sulfonyl group can modulate the acidity of the N-H bond and, consequently, the catalytic activity. Researchers have investigated replacing the standard tosyl group with other sulfonyl moieties, such as nosyl (2-nitrobenzenesulfonyl) or more electron-withdrawing groups, to fine-tune the catalyst's reactivity.
The η⁶-coordinated p-cymene ligand is also a key component, influencing the catalyst's stability and solubility. Its dissociation is often linked to catalyst deactivation. bath.ac.uk Therefore, modifications to this aromatic ligand have been a significant area of research. One highly effective strategy to enhance catalyst stability is to create a "tethered" catalyst, where the arene ring is covalently linked to the diamine ligand. researchgate.netacs.org This intramolecular linkage prevents the dissociation of the arene, leading to a more robust and often more active catalyst. acs.org These tethered catalysts have shown improved performance, particularly under demanding conditions or with challenging substrates. acs.org
| Arene Ligand | Tether | Substrate | Conversion (%) | Enantiomeric Excess (ee, %) | Reference |
| p-cymene | None (Untethered) | Acetophenone | 95 | 97 (S) | researchgate.net |
| Tethered arene | C3 alkyl chain | Acetophenone | >99 | 98 (S) | researchgate.netacs.org |
| Tethered arene | Ether linkage | Acetophenone | >99 | 98 (S) | rsc.org |
Table 2: Comparison of Untethered and Tethered Ru(II)/TsDPEN Catalysts.
Catalyst Deactivation and Stability Studies
Despite its high efficiency, the practical application of RuCl(p-cymene)[(S,S)-MsDpen] can be limited by its gradual deactivation under catalytic conditions. Understanding the mechanisms of deactivation is crucial for developing more stable and long-lived catalytic systems.
Identification of Deactivation Pathways
A primary deactivation pathway for Noyori-type catalysts, including RuCl(p-cymene)[(S,S)-MsDpen], involves the loss of the η⁶-arene ligand (p-cymene). bath.ac.uk This dissociation leads to the formation of coordinatively unsaturated and unstable ruthenium species. These species can then aggregate to form inactive hydride-bridged ruthenium dimers or larger ruthenium nanoparticles (Ru black), which results in a loss of both catalytic activity and enantioselectivity. bath.ac.uk The process is often visually indicated by a darkening of the reaction mixture over time. bath.ac.uk Studies have shown that while the catalyst remains active initially, its reuse can lead to significantly reduced reaction rates.
Another potential deactivation route involves the degradation of the chiral diamine ligand itself, although this is generally considered a less dominant pathway under typical reaction conditions compared to arene dissociation.
Strategies to Mitigate Catalyst Degradation
To combat deactivation, several strategies have been developed, with a primary focus on preventing the dissociation of the arene ligand. As mentioned previously (Section 5.2.1.2), the development of "tethered" catalysts is a highly successful approach. researchgate.netacs.org By covalently linking the arene and the diamine ligand, the catalyst becomes more rigid and the arene is "locked" in place, significantly enhancing its stability and preventing the formation of inactive ruthenium aggregates. researchgate.net These tethered systems often exhibit higher turnover numbers (TONs) and maintain their catalytic performance for longer periods.
Other strategies to enhance stability include optimizing reaction conditions, such as temperature and the choice of base, and immobilizing the catalyst on a solid support, which can physically prevent the aggregation of catalyst molecules.
Heterogenization and Immobilization Strategies for RuCl(p-cymene)[(S,S)-MsDpen]
The homogeneous nature of RuCl(p-cymene)[(S,S)-MsDpen] presents challenges in terms of catalyst separation from the product and recyclability, which are critical for industrial applications. To address this, significant research has been dedicated to the heterogenization of the catalyst by immobilizing it on various insoluble supports.
Strategies for immobilization typically involve modifying either the p-cymene ring or the TsDPEN ligand with a functional group that can be covalently attached to a solid support. Common supports include:
Polymers: Polystyrene-based resins are frequently used. The catalyst can be anchored to the polymer, allowing for easy filtration and reuse.
Silica (B1680970): Supports like amorphous silica or mesoporous materials such as siliceous mesocellular foam (MCF) offer high surface areas and robust frameworks for catalyst immobilization. rsc.org Covalent attachment ensures minimal leaching of the active ruthenium complex. rsc.org
Magnetic Nanoparticles: Immobilization on magnetic nanoparticles (e.g., Fe₃O₄) offers a convenient method for catalyst recovery using an external magnet. nih.govrsc.org This approach combines the benefits of high surface area with facile separation.
These immobilized catalysts have demonstrated good activity and enantioselectivity, often comparable to their homogeneous counterparts. More importantly, they exhibit excellent recyclability, maintaining their performance over multiple reaction cycles with minimal loss of efficiency.
| Support Material | Linkage Strategy | Substrate | Cycle | Conversion (%) | Enantiomeric Excess (ee, %) | Leaching (ppm Ru) | Reference |
| Siliceous Mesocellular Foam (MCF) | Covalent via arene | 1-Tetralone | 1 | >99 | 98 | 4.0 | rsc.org |
| 2 | >99 | 98 | 3.0 | rsc.org | |||
| 3 | >99 | 98 | 2.4 | rsc.org | |||
| 4 | >99 | 98 | 2.7 | rsc.org | |||
| 5 | >99 | 98 | 2.6 | rsc.org | |||
| 6 | >99 | 98 | 3.0 | rsc.org | |||
| Magnetic Nanoparticles (Fe₃O₄) | Covalent via diamine | Acetophenone | 1-10 | ~95 | ~98 | N/A | nih.gov |
Table 3: Performance of Heterogenized Ru/TsDPEN Catalysts. Note: The data for magnetic nanoparticles represents the general performance over 10 cycles as detailed in the source.
Comparative Analysis and Future Research Directions
Comparison of RuCl(p-cymene)[(S,S)-MsDpen] with Other Chiral Ruthenium Catalysts
The family of chiral ruthenium catalysts is diverse, with variations in ligands leading to significant differences in catalytic activity, selectivity, and stability.
A primary point of comparison for arene-ruthenium-diamine catalysts like RuCl(p-cymene)[(S,S)-MsDpen] is the class of Ru(II)-diphosphine/diamine complexes, such as those based on BINAP and a 1,2-diamine. These catalysts, also pioneered by Noyori, are highly effective for the asymmetric hydrogenation of a wide range of ketones and imines. nih.govcore.ac.uk
A key distinction lies in their activation and mechanism. The RuCl₂(diphosphine)(diamine) precursors require activation by a base in an alcohol solvent like 2-propanol to generate the active ruthenium hydride species. nih.gov In contrast, catalysts of the RuCl(arene)(diamine) type, including the MsDpen variant, are often used for asymmetric transfer hydrogenation (ATH) with hydrogen donors like a formic acid/triethylamine (B128534) mixture or 2-propanol. kanto.co.jpnih.gov While both catalyst types ultimately involve a ruthenium hydride intermediate, the ligands and reaction conditions are tailored for different modes of hydrogen delivery (H₂ gas vs. hydrogen donor molecules). acs.org
For certain substrates, the performance can be comparable, but for others, significant differences emerge. For instance, in the hydrogenation of base-sensitive ketones like 4-chromanone (B43037), a triflate analogue of the arene-ruthenium catalyst, Ru(OTf)(S,S)-TsDpen, demonstrates superior performance, achieving quantitative conversion and high enantioselectivity (97% ee) where traditional diphosphine/diamine systems might struggle. kanto.co.jp The choice between these catalyst families often depends on the substrate's nature and the desired process conditions (hydrogenation vs. transfer hydrogenation). acs.org
Table 1: Comparison of General Features: Ru(arene)(diamine) vs. Ru(diphosphine)(diamine)
| Feature | RuCl(p-cymene)[(S,S)-MsDpen] Type | RuCl₂(BINAP)(diamine) Type |
| Typical Reaction | Asymmetric Transfer Hydrogenation (ATH) | Asymmetric Hydrogenation (AH) |
| Hydrogen Source | Formic acid, 2-propanol | H₂ gas |
| Activation | In situ formation of hydride with H-donor | Base-mediated formation of hydride |
| Key Ligands | η⁶-arene, chiral diamine (e.g., MsDpen) | Chiral diphosphine (e.g., BINAP), chiral diamine |
| Primary Application | Reduction of ketones and imines | Broad reduction of unsaturated compounds |
To address issues of catalyst stability and activity, "tethered" ruthenium catalysts were developed. In these systems, the arene ligand is covalently linked to the diamine ligand. researchgate.netresearchgate.net This structural modification prevents the dissociation and rotation of the arene ligand, leading to a more rigid and often more stable catalytic complex. researchgate.networktribe.com
Compared to the non-tethered RuCl(p-cymene)[(S,S)-MsDpen], tethered catalysts can exhibit enhanced longevity and higher activity, sometimes allowing for lower catalyst loadings and shorter reaction times. researchgate.netresearchgate.net For example, in the reduction of acetophenone, a tethered catalyst completed the reaction in 3 hours, whereas a comparable non-tethered Noyori catalyst required 24 hours under similar conditions. researchgate.net This increased efficiency is attributed to the conformational rigidity imposed by the tether, which can enhance stereodiscrimination. researchgate.netresearchgate.net However, the synthesis of tethered ligands is often more complex and costly than their non-tethered counterparts. While tethering can prevent deactivation through ligand loss, it does not always solve issues of catalyst deactivation through other pathways, such as the formation of inactive diastereomers. nih.gov
The η⁶-arene ligand in Noyori-type catalysts, such as the p-cymene (B1678584) in RuCl(p-cymene)[(S,S)-MsDpen], is not merely a spectator ligand. It plays a crucial role in the catalytic cycle, influencing both activity and enantioselectivity through steric and electronic effects. mdpi.commdpi.com The arene is believed to participate in a CH/π interaction with the substrate in the transition state, which is key to the asymmetric induction. nih.govmdpi.com
Studies comparing different arene ligands have revealed a general reactivity trend for ATH reactions: benzene (B151609) > p-cymene ≈ mesitylene (B46885) > hexamethylbenzene. researchgate.netmdpi.com This suggests that less sterically bulky arenes can lead to higher catalytic activity. For instance, catalysts with benzene or p-cymene often show higher activity than those with the more sterically demanding mesitylene or hexamethylbenzene. mdpi.comnih.gov However, the effect on enantioselectivity can be more nuanced. For some substrates, catalysts with more substituted arenes like mesitylene can form more defined CH/π interactions, leading to higher enantiomeric excess (ee). mdpi.com The choice of arene (p-cymene, benzene, or mesitylene) is therefore a critical parameter for optimization, with p-cymene often providing a good balance of reactivity and selectivity. mdpi.comnih.gov
Comparison with Other Transition Metal Chiral Catalysts (e.g., Rh, Ir)
While ruthenium catalysts are workhorses for asymmetric transfer hydrogenation, analogous catalysts based on rhodium (Rh) and iridium (Ir) have also been developed, often using the same or similar chiral diamine ligands. nih.govresearchgate.net These metals are typically paired with a pentamethylcyclopentadienyl (Cp*) ligand instead of an arene.
Comparative studies have shown that the choice of metal can significantly impact catalytic performance, particularly in aqueous media. nih.govliv.ac.uk For the ATH of ketones in water using formate (B1220265) as the hydrogen source, Rh(III)-TsDPEN was found to be the most efficient compared to its Ir(III) and Ru(II) counterparts, providing up to 99% ee. nih.gov In another study with a camphor-sulfonylated diamine ligand (CsDPEN), the Ir(III) catalyst proved to be the most effective, especially at high substrate-to-catalyst ratios. liv.ac.ukresearchgate.net The Ru-CsDPEN catalyst showed the lowest initial activity in this system. liv.ac.uk
The optimal pH range for these catalysts also differs. Rh- and Ir-TsDPEN catalysts exhibit high turnover frequencies in specific pH windows (5.5-10.0 for Rh, 6.5-8.5 for Ir), outside of which their activity drops significantly. nih.gov In contrast to ruthenium, rhodium catalysts have shown high activity for the ATH of imines but sometimes with very low enantioselectivity. mdpi.com The triflate complex [Ir(OTf)(η⁵-Cp*)(MsDPEN)] has been specifically noted for its high efficiency in the asymmetric hydrogenation of α-hydroxy aromatic ketones. researchgate.net This highlights that there is no single "best" metal; the optimal choice depends on the specific substrate, ligand, and reaction conditions.
Table 2: Performance Comparison of M-Diamine Catalysts in ATH of Acetophenone in Water
| Metal Center | Ligand | Substrate/Catalyst Ratio | Time (h) | Conversion (%) | ee (%) |
| Ru(II) | (R,R,R)-CsDPEN | 100 | 2 | ~100 | 95 |
| Rh(III) | (R,R,R)-CsDPEN | 100 | <0.7 | ~100 | 96 |
| Ir(III) | (R,R,R)-CsDPEN | 100 | <0.7 | ~100 | 97 |
| Ir(III) | (R,R,R)-CsDPEN | 1000 | 2.5 | ~100 | 97 |
Data sourced from a comparative study on M-CsDPEN catalysts. liv.ac.uk
Advanced Applications and Emerging Research Frontiers
The high efficiency and selectivity of catalysts like RuCl(p-cymene)[(S,S)-MsDpen] make them attractive for industrial applications in the synthesis of pharmaceuticals and fine chemicals. numberanalytics.com Translating a laboratory-scale reaction to an industrial process, however, presents numerous challenges, including catalyst cost, activity (turnover number and frequency), recovery, and process robustness. numberanalytics.comresearchgate.net
Research in this area focuses on optimizing reaction conditions to maximize catalyst turnover numbers (TONs) and turnover frequencies (TOFs). This involves fine-tuning parameters such as solvent, temperature, pressure, and substrate-to-catalyst ratio. researchgate.net For Noyori-type catalysts, impressive S/C ratios, sometimes reaching into the thousands or tens of thousands, have been achieved for specific substrates. kanto.co.jpmdpi.com For example, the hydrogenation of 4-chromanone using a Ru(OTf) analogue was successfully performed on a 2.4 kg scale. acs.org
A significant area of development is the move towards more sustainable and efficient processes, such as continuous flow reactions, which can offer better control over reaction parameters and facilitate catalyst recycling. numberanalytics.com The development of catalysts that are highly active and stable under industrial conditions remains a key goal. While homogeneous catalysts like RuCl(p-cymene)[(S,S)-MsDpen] offer excellent selectivity, their separation from the product can be a challenge. Therefore, research into heterogenized versions of these catalysts, for instance by adsorbing them onto supports like activated carbon, is an active frontier, aiming to combine the high performance of homogeneous catalysts with the ease of separation of heterogeneous ones. nih.gov
Application in Green Chemistry Initiatives (e.g., Aqueous Media, Solvent-Free Reactions)
The principles of green chemistry, which advocate for the reduction of waste and the use of environmentally benign solvents, are increasingly influencing the design of catalytic processes. The RuCl(p-cymene)[(S,S)-MsDpen] catalyst and its analogues have been central to several initiatives aimed at developing more sustainable chemical transformations.
A primary green feature of these catalysts is their use in asymmetric transfer hydrogenation, which often employs formic acid/triethylamine mixtures or isopropanol (B130326) as a hydrogen source. nih.govmdpi.com This approach avoids the use of high-pressure, explosive molecular hydrogen (H₂), making the procedure inherently safer and more accessible. mdpi.com
Research has further pushed the boundaries of green catalysis by exploring reactions in aqueous media. For instance, two-phase reactions using sodium formate as a hydrogen source in water have been shown to proceed effectively for the reduction of certain ketones. kanto.co.jp While many applications use organic solvents, related iridium catalysts with sulfonylated diamine ligands have demonstrated high efficiency for ATH of various ketones in neat water, suggesting a promising future direction for ruthenium-based systems as well. researchgate.net
Moreover, select reactions can be performed under solvent-free conditions. The reduction of liquid ketones, for example, can be achieved without any added solvent, a significant step towards minimizing industrial waste streams. kanto.co.jp A cationic version of the Ru-MsDPEN complex has been specifically noted for providing a more practical and greener synthetic route to optically active amines. mdpi.com These advancements underscore the adaptability of the Ru(II)-MsDPEN framework to more environmentally friendly protocols.
Development of New Substrate Classes for Enantioselective Catalysis
The utility of a catalyst is defined by its substrate scope. While RuCl(p-cymene)[(S,S)-MsDpen] and its tosylated counterpart, TsDPEN, are well-established for the asymmetric transfer hydrogenation of standard aromatic ketones and imines, significant research has focused on expanding their application to more challenging and synthetically valuable substrate classes. sigmaaldrich.comsigmaaldrich.comsigmaaldrich.com
One major area of development is the reduction of base-sensitive ketones, which are often incompatible with catalytic systems that require strong base activation. The triflate analogue of the standard catalyst, Ru(OTf)(S,S)-TsDpen, has shown exceptional performance in the hydrogenation of substrates like 4-chromanone and α-chloro aromatic ketones, yielding chiral alcohols in high enantiomeric excess. kanto.co.jpnih.gov These products are valuable building blocks for pharmaceuticals.
Acyclic imines, particularly N-alkyl ketimines, represent another challenging class due to potential catalyst deactivation. mdpi.com Fan and coworkers demonstrated that a cationic catalyst, [Ru(BArF)(η6-p-cymene)(MsDPEN)], could effectively hydrogenate acyclic imines for the enantiopure synthesis of the antidepressant Sertraline (>99% ee). nih.govmdpi.com This highlights the catalyst's potential in complex pharmaceutical synthesis. The table below summarizes the performance of related catalysts on such challenging substrates.
| Substrate | Catalyst Analogue | Product | Yield | Enantiomeric Excess (ee) | Source |
|---|---|---|---|---|---|
| 4-Chromanone | Ru(OTf)(S,S)-Tsdpen | (S)-4-Chromanone | Quantitative | 97% | kanto.co.jp |
| Phenacyl Chloride (α-chloroacetophenone) | RuCl(S,S)-Tsdpen | (R)-1-Phenyl-2-chloroethanol | Not specified | 98% | kanto.co.jp |
| 1,1,1-Trifluoroacetone | RuCl(S,S)-Tsdpen | (S)-1,1,1-Trifluoro-2-propanol | Quantitative | 97% | kanto.co.jp |
| N-Alkyl Ketimines (for Sertraline synthesis) | [Ru(BArF)(η6-p-cymene)(MsDPEN)] | Enantiopure Sertraline | Not specified | >99% | nih.govmdpi.com |
Further research has explored substrates such as α-hydroxy aromatic ketones and various heterocyclic imines like dihydroisoquinolines, demonstrating the broad applicability and ongoing expansion of the catalyst's utility. nih.govmdpi.comcore.ac.uk
Outlook and Perspectives for the Design of Next-Generation Ru(II)-MsDPEN Catalysts
The future development of Ru(II)-MsDPEN catalysts is focused on enhancing their activity, selectivity, and robustness through systematic structural modifications. The catalyst's structure offers three primary tunable components: the chloride anion, the η6-arene ligand, and the N-sulfonyl-diamine ligand. mdpi.comkanto.co.jp
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
